molecular formula C17H14FNOS3 B2595335 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2320722-25-4

2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2595335
CAS No.: 2320722-25-4
M. Wt: 363.48
InChI Key: UATRJKYEJBZTKG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is an organic compound characterized by the presence of fluorophenyl, thiophenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halide, such as bromoacetyl bromide, under basic conditions to form the fluorophenyl thioether intermediate.

    Amidation Reaction: The intermediate is then reacted with thiophen-2-yl(thiophen-3-yl)methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and fluorophenyl groups.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity to certain biological targets, while the thiophene groups might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Uniqueness

Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its interactions with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS3/c18-13-3-5-14(6-4-13)23-11-16(20)19-17(12-7-9-21-10-12)15-2-1-8-22-15/h1-10,17H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATRJKYEJBZTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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